molecular formula C14H6Br4INO3 B5120441 2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid

2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid

Cat. No.: B5120441
M. Wt: 682.7 g/mol
InChI Key: CDPFRHPPIFMXQN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the iodophenyl carbamoyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the modification of the carbamoyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce less halogenated compounds.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and substitution reactions.

    Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
  • 1,2,4,5-Tetrabromo-3,6-diiodobenzene

Uniqueness

2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid is unique due to its specific combination of bromine and iodine atoms, along with the carbamoyl group. This unique structure allows for distinct chemical reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br4INO3/c15-9-7(8(14(22)23)10(16)12(18)11(9)17)13(21)20-6-3-1-5(19)2-4-6/h1-4H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPFRHPPIFMXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br4INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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